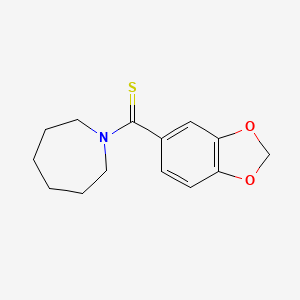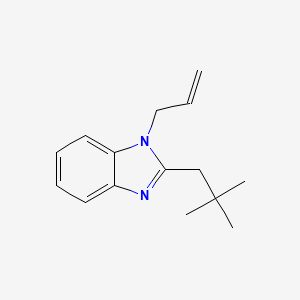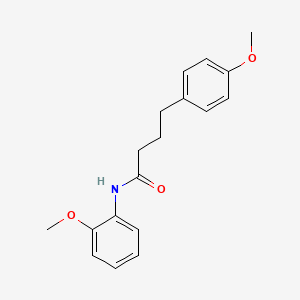![molecular formula C18H17ClN2OS B5881791 2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline](/img/structure/B5881791.png)
2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline is a chemical compound that has been synthesized for its potential use in scientific research. This compound belongs to the quinazoline family of compounds and has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline is not fully understood. However, it has been suggested that it may act as an inhibitor of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This may lead to the inhibition of CK2 activity and subsequently, the modulation of various cellular processes.
Biochemical and Physiological Effects:
2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline has been shown to exhibit antitumor activity in vitro against various cancer cell lines. It has also been suggested to have potential applications in the detection of metal ions such as copper and zinc. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline in lab experiments include its potential applications in various fields of scientific research such as medicinal chemistry, pharmacology, and biochemistry. It has also been shown to exhibit antitumor activity in vitro against various cancer cell lines. However, the limitations of using this compound include the lack of information on its in vivo efficacy and toxicity.
Orientations Futures
There are several future directions for the study of 2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline. These include:
1. Further studies on the mechanism of action of this compound, particularly its potential as an inhibitor of protein kinase CK2.
2. Studies on the in vivo efficacy and toxicity of this compound.
3. Development of new derivatives of this compound for potential use in medicinal chemistry.
4. Studies on the potential applications of this compound as a fluorescent probe for the detection of metal ions.
5. Studies on the potential use of this compound in combination with other anticancer agents for the treatment of cancer.
In conclusion, 2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline is a chemical compound that has been synthesized for its potential use in scientific research. It has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. Further studies are required to fully understand the potential applications of this compound.
Méthodes De Synthèse
The synthesis of 2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline involves the reaction of 4-chlorobenzyl chloride with 2-ethoxy-4-methylquinazoline-6-thiol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified by column chromatography or recrystallization to obtain a pure compound.
Applications De Recherche Scientifique
2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit antitumor activity in vitro against a range of cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-6-ethoxy-4-methylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-3-22-15-8-9-17-16(10-15)12(2)20-18(21-17)23-11-13-4-6-14(19)7-5-13/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDJEUMISIBNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)SCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorobenzyl)sulfanyl]-6-ethoxy-4-methylquinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5881724.png)
![methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5881729.png)
![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)
![4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol](/img/structure/B5881757.png)



![3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5881793.png)

![N'-[1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B5881799.png)

![N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5881816.png)